Cas no 1021235-41-5 (2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide)

2-(2,3-Dihydro-1H-indol-1-yl)-N'-hydroxybenzenecarboximidamide is a synthetic organic compound featuring a benzoximidamide scaffold linked to a dihydroindole moiety. This structure imparts unique chemical properties, including potential chelating capabilities due to the hydroxamic acid-like N'-hydroxy group. The compound's indole-derived framework suggests possible interactions with biological targets, making it of interest in medicinal chemistry research. Its hybrid structure combines aromatic and heterocyclic characteristics, offering versatility for further derivatization. The presence of both electron-rich indole and electron-withdrawing carboximidamide groups creates a polarized system that may exhibit distinctive reactivity patterns. This compound serves as a valuable intermediate for developing pharmacologically active molecules, particularly in areas requiring metal-binding or redox-modulating functionalities.
2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide structure
1021235-41-5 structure
Product Name:2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide
CAS No:1021235-41-5
MF:C15H15N3O
MW:253.299103021622
MDL:MFCD12452229
CID:4676851
Update Time:2025-07-02

2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • N'-Hydroxy-2-(indolin-1-yl)benzimidamide
    • 2-(2,3-DIHYDRO-1H-INDOL-1-YL)-N'-HYDROXYBENZENECARBOXIMIDAMIDE
    • 2-(2,3-dihydro-1h-indol-1-yl)-n-hydroxybenzenecarboximidamide
    • 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide
    • MDL: MFCD12452229
    • Inchi: 1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17)
    • InChI Key: FIDRXEYXYSDRKQ-UHFFFAOYSA-N
    • SMILES: ON=C(C1C=CC=CC=1N1C2C=CC=CC=2CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Topological Polar Surface Area: 61.8

2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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D044575-125mg
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Additional information on 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide

Comprehensive Overview of 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide (CAS No. 1021235-41-5)

The compound 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide, with the CAS number 1021235-41-5, is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule belongs to the class of hydroxamic acid derivatives, which are known for their diverse biological activities, including enzyme inhibition and metal chelation. Researchers are particularly interested in its potential applications in drug discovery and therapeutic development, especially in areas such as cancer therapy and inflammatory diseases.

One of the key features of 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide is its structural uniqueness, which combines an indole moiety with a hydroxamic acid group. This combination is often associated with enhanced bioavailability and target specificity, making it a promising candidate for precision medicine. Recent studies have explored its role as a histone deacetylase (HDAC) inhibitor, a class of compounds that has shown promise in epigenetic regulation and gene expression modulation.

In the context of current research trends, this compound aligns with the growing demand for small-molecule therapeutics that can address complex diseases. For instance, the rise of personalized medicine and AI-driven drug design has increased the need for molecules like 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide, which can be tailored to specific biomarkers or pathways. Additionally, its potential as a multi-target agent makes it a subject of interest in polypharmacology, where single compounds are designed to interact with multiple biological targets.

From a synthetic chemistry perspective, the preparation of CAS No. 1021235-41-5 involves sophisticated organic synthesis techniques, including catalyzed coupling reactions and protective group strategies. These methods are critical for ensuring high yield and purity, which are essential for preclinical studies. The compound's stability and solubility profiles are also under investigation, as these factors significantly influence its pharmacokinetic properties.

Another area of interest is the compound's potential role in neurodegenerative disease research. Given the increasing global burden of conditions like Alzheimer's disease and Parkinson's disease, researchers are exploring whether 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide can modulate neuroinflammatory pathways or oxidative stress responses. Early-stage studies suggest that its anti-inflammatory and antioxidant properties could be beneficial in this context.

In summary, 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide (CAS No. 1021235-41-5) represents a versatile and promising compound in modern medicinal chemistry. Its unique structure, combined with its potential therapeutic applications, positions it as a valuable subject for ongoing and future research. As the scientific community continues to uncover its mechanisms and optimize its properties, this compound may play a pivotal role in advancing next-generation therapeutics.

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